N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide

Catalog No.
S3281440
CAS No.
866149-19-1
M.F
C21H23ClN4O2
M. Wt
398.89
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)bu...

CAS Number

866149-19-1

Product Name

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(1-methylindol-3-yl)butanoylamino]urea

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.89

InChI

InChI=1S/C21H23ClN4O2/c1-26-14-16(18-6-2-3-7-19(18)26)5-4-8-20(27)24-25-21(28)23-13-15-9-11-17(22)12-10-15/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,24,27)(H2,23,25,28)

InChI Key

RHMMFXJGIDLWSC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NNC(=O)NCC3=CC=C(C=C3)Cl

Solubility

not available
CBIH is a hydrazinecarboxamide compound that belongs to the family of indoles. It is a small molecule with a molecular weight of 441.98 g/mol. It has a white crystalline solid appearance and is soluble in organic solvents like DMSO, methanol, and ethanol. Its chemical structure is shown in the figure below.
CBIH was first synthesized by German researchers in 1974 as a potential anti-inflammatory and analgesic drug. However, its potential applications have since expanded beyond the medical field to include biotechnology, materials science, and molecular electronics.
CBIH is a stable and non-hazardous compound that can be stored in air at room temperature without undergoing significant degradation. It has a melting point of 196-199°C and a boiling point of 579.3°C at 760 mmHg. Its chemical formula is C23 H27 ClN4 O and its IUPAC name is N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide. CBIH is a polar molecule due to the presence of hydrogen bonding and van der Waals forces.
CBIH can be synthesized through a series of chemical reactions involving starting materials such as 4-chlorobenzylamine, 1-methyl-1H-indole-3-carboxylic acid, and 2-amino-4-(1-methyl-1H-indol-3-yl)butyric acid. The synthesis involves the use of various reagents and solvents, and the product is purified through a series of techniques like recrystallization and column chromatography.
The synthesized CBIH can be characterized using various techniques like UV-Vis spectroscopy, FTIR spectroscopy, NMR spectroscopy, and X-ray crystallography. NMR gives peak signals specific to all the atoms present in CBIH, thus allowing for a detailed analysis of the compound's structure. X-ray crystallography gives a three-dimensional arrangement of atoms in CBIH.
play a crucial role in the characterization and quantification of CBIH. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used for quantifying CBIH levels in biological samples. HPLC provides high-resolution separation of CBIH from other impurities, while MS ensures the accuracy of detection by detecting molecular ion peaks specific to CBIH.
CBIH has shown promising biological properties that make it a potential candidate for various applications in life sciences. In vitro studies have shown that CBIH has anti-inflammatory, antiproliferative, and cytotoxic effects on cancer cells. Furthermore, CBIH has shown to be effective against several types of cancer cells, including gastric, colon, breast, and lung cancer cells.
Despite its promising biological properties, CBIH can cause cytotoxicity at higher concentrations. The toxicity of CBIH depends on various factors such as the route of administration, dose, and duration of exposure. Animal studies have shown that the compound is well-tolerated at lower doses but can cause toxicity at higher doses.
CBIH has potential applications in various scientific experiments. It has been used as a chemical probe to explore various biological pathways related to cancer, inflammation, and pain. Furthermore, CBIH has been used to develop biomaterials for regenerative medicine due to its biocompatibility and anti-inflammatory properties.
Currently, several research groups are investigating the various properties and applications of CBIH. Significant progress has been made in the development of CBIH-based materials for tissue engineering and regenerative medicine. Besides, many researchers are exploring the potential of CBIH-based drugs for the treatment of several diseases, especially cancer.
CBIH has the potential to revolutionize several fields of research and industry. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases like arthritis. Furthermore, CBIH can be used to develop biodegradable materials for the treatment of tissue defects and wounds.
Despite its promising properties, CBIH has several limitations that need to be addressed. One major limitation is its potential toxicity at higher concentrations, which requires further studies to determine the safe dose and ideal route of administration. Furthermore, more research is needed to explore the potential of CBIH in developing new materials for molecular electronics and photonics.
Several future directions for CBIH research include exploring its potential for developing new drugs for cancer and inflammatory diseases, developing CBIH-based biomaterials for tissue engineering, and understanding its mechanisms of action in various biological pathways. Future studies should aim to address the limitations of CBIH and explore its possibilities in the ever-evolving fields of research and industry.

XLogP3

3.3

Dates

Modify: 2023-08-19

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